molecular formula C10H14FNO B3374580 4-fluoro-N-(2-methoxyethyl)-2-methylaniline CAS No. 1020961-27-6

4-fluoro-N-(2-methoxyethyl)-2-methylaniline

Cat. No.: B3374580
CAS No.: 1020961-27-6
M. Wt: 183.22 g/mol
InChI Key: SCTZRIRSXWOVSZ-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-methoxyethyl)-2-methylaniline is a fluorinated aniline derivative featuring a methyl group at the 2-position of the aromatic ring and a 2-methoxyethyl substituent on the nitrogen atom. The methoxyethyl chain may enhance solubility in polar solvents and improve bioavailability, making it relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name

4-fluoro-N-(2-methoxyethyl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-8-7-9(11)3-4-10(8)12-5-6-13-2/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTZRIRSXWOVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methoxyethyl)-2-methylaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluoro-2-nitroaniline with 2-methoxyethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production. Additionally, purification steps, including crystallization and distillation, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methoxyethyl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-fluoro-N-(2-methoxyethyl)-2-methylaniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing new pharmaceuticals.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-fluoro-N-(2-methoxyethyl)-2-methylaniline exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain targets, thereby increasing its potency.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Polarity : The methoxyethyl group in the target compound improves solubility compared to bulky aryl substituents (e.g., furan-2-ylmethyl or benzyl groups) .
  • Electronic Effects : Fluorine at the 4-position enhances stability against oxidation, while nitro groups (e.g., in N-(4-fluorophenyl)-2-methoxy-4-nitro-aniline) increase reactivity but reduce stability .
  • Biological Activity : Benzyl-substituted derivatives (e.g., 4-fluoro-N-(4-fluorobenzyl)-2-methylaniline) exhibit antifungal properties, whereas methoxyethyl-containing compounds may favor CNS-targeted applications due to improved blood-brain barrier penetration .

Physicochemical Properties

  • Solubility : The methoxyethyl group in the target compound increases water solubility compared to aryl-substituted analogues (e.g., furan-2-ylmethyl derivatives) .
  • Thermal Stability : Fluorine and methyl groups enhance thermal stability relative to nitro-substituted compounds, which are prone to decomposition .

Biological Activity

4-Fluoro-N-(2-methoxyethyl)-2-methylaniline is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methoxyethyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H14FNO
  • Molecular Weight : 197.24 g/mol

This compound features:

  • A fluorine atom (F) which may enhance lipophilicity.
  • A methoxyethyl group that could affect solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom is believed to enhance binding affinity to these targets, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer or metabolic disorders.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has shown potential in inducing apoptosis in specific cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its ability to combat bacterial and fungal infections, with varying degrees of effectiveness reported in different studies.

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

  • In vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .
  • In vivo Studies : Animal model studies have shown promising results where administration of the compound led to reduced tumor growth in xenograft models. These studies highlighted its potential as a therapeutic agent in oncology .
  • Antimicrobial Testing : In antimicrobial assays, this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundModerateModerateEnzyme inhibition, receptor modulation
3-Fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylanilineHighLowReceptor modulation
N-(4-fluorophenyl)-2-[3-(2-hydroxyethyl)]anilineLowHighEnzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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